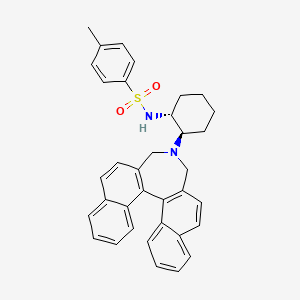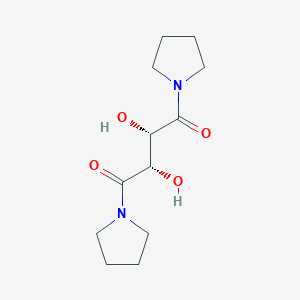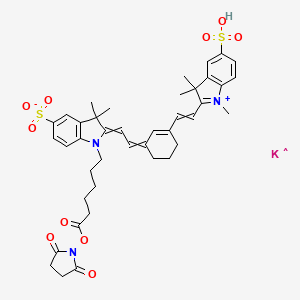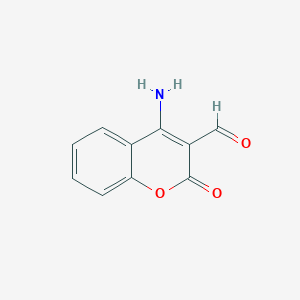
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is a chemical compound with the molecular formula C15H21NO3 It is an ester derivative of 4-ethoxybenzoic acid and 1-methylpiperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate typically involves the esterification of 4-ethoxybenzoic acid with 1-methylpiperidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 1-methylpiperidine.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 4-ethoxybenzoic acid and 1-methylpiperidine.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of esters with biological systems.
Industrial Applications: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 4-ethoxybenzoic acid and 1-methylpiperidine. These products can then interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methylpiperidin-4-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Methylpiperidin-4-yl) 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
(1-Methylpiperidin-4-yl) 4-chlorobenzoate: Features a chlorine atom in place of the ethoxy group.
Uniqueness
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is unique due to its specific ester linkage and the presence of both piperidine and ethoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
102698-52-2 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 4-ethoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-13-6-4-12(5-7-13)15(17)19-14-8-10-16(2)11-9-14/h4-7,14H,3,8-11H2,1-2H3 |
Clave InChI |
NLNRFKWXAJZLTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)




![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)




